molecular formula C8H9NaO4S B13180373 Sodium 2,6-dimethoxybenzene-1-sulfinate

Sodium 2,6-dimethoxybenzene-1-sulfinate

Cat. No.: B13180373
M. Wt: 224.21 g/mol
InChI Key: RKGJAVGNAGVCEC-UHFFFAOYSA-M
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Description

Sodium 2,6-dimethoxybenzene-1-sulfinate is an organosulfur compound characterized by a benzene ring substituted with two methoxy (-OCH₃) groups at the 2 and 6 positions and a sulfinate (-SO₂⁻) group at position 1, with sodium (Na⁺) as the counterion. Its molecular formula is C₈H₉NaO₅S, yielding a molecular weight of approximately 240.07 g/mol (calculated). This compound is primarily utilized in organic synthesis as a sulfonylating agent, enabling the introduction of sulfonyl groups into target molecules via reactions such as transition metal-catalyzed cross-couplings.

Properties

Molecular Formula

C8H9NaO4S

Molecular Weight

224.21 g/mol

IUPAC Name

sodium;2,6-dimethoxybenzenesulfinate

InChI

InChI=1S/C8H10O4S.Na/c1-11-6-4-3-5-7(12-2)8(6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

RKGJAVGNAGVCEC-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-dimethoxybenzene-1-sulfinate typically involves the sulfonylation of 2,6-dimethoxybenzene. This can be achieved through the reaction of 2,6-dimethoxybenzene with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods: In industrial settings, the production of sodium sulfinates, including this compound, often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dimethoxybenzene-1-sulfinate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2,6-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organosulfur compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying sulfur-containing biomolecules and their interactions.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including dyes and polymers.

Mechanism of Action

The mechanism of action of sodium 2,6-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous sulfinate salts reveals critical differences in substituent effects, reactivity, and applications. Below, Sodium 2,6-dimethoxybenzene-1-sulfinate is contrasted with Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate (CAS 1528921-13-2), a compound with divergent substituents but a shared sulfinate core .

Structural and Physicochemical Properties

Property This compound (Hypothetical) Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate
Molecular Formula C₈H₉NaO₅S C₇H₅Cl₂NaO₂S
Molecular Weight (g/mol) ~240.07 247.07
Substituents 2,6-methoxy (-OCH₃) 2,6-chloro (-Cl), 3-methyl (-CH₃)
Key Functional Groups Electron-donating (methoxy), sulfinate Electron-withdrawing (Cl), alkyl (CH₃), sulfinate
Steric Hindrance Low (no bulky substituents) Moderate (methyl group at position 3)

Reactivity and Electronic Effects

  • Electron-Donating vs. In contrast, the chloro substituents in the dichloro-methyl analog are electron-withdrawing, which may deactivate the ring and direct reactions to specific positions (e.g., para to sulfinate) .
  • The dimethoxy derivative lacks such bulk, possibly enhancing its efficiency in sterically constrained syntheses.

Solubility and Stability (Inferred)

  • The polar methoxy groups in the dimethoxy derivative may improve aqueous solubility compared to the dichloro-methyl compound, which is likely more lipophilic due to nonpolar chloro and methyl substituents. Stability under oxidative or acidic conditions remains speculative without experimental data.

Notes

Data Limitations : The analysis of this compound relies on theoretical calculations and analogies due to absent experimental data in the provided sources.

Substituent-Driven Design : The comparison underscores how electronic and steric properties of substituents (methoxy vs. chloro/methyl) dictate reactivity and application pathways.

Further Research : Empirical studies on solubility, thermal stability, and catalytic performance are critical to validate these hypotheses.

Biological Activity

Sodium 2,6-dimethoxybenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with two methoxy groups at the 2 and 6 positions and a sulfinic acid moiety. Its molecular formula is C9H11O4SC_9H_{11}O_4S with a molecular weight of approximately 224.21 g/mol. The methoxy groups significantly influence the compound's reactivity and selectivity in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities that may be harnessed for therapeutic purposes:

  • Nucleophilic Activity : The compound acts as a nucleophile, allowing it to interact with electrophilic centers in biological systems. This property may influence various metabolic pathways, suggesting its potential in drug development.
  • Antioxidant Properties : Studies have shown that compounds similar to this compound possess antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial effects, though more extensive studies are required to confirm these findings .

Synthesis

The synthesis of this compound typically involves the sulfonylation of 2,6-dimethoxybenzene using sulfur dioxide in the presence of a base such as sodium hydroxide. This reaction is conducted under controlled conditions to optimize yield and purity. In industrial settings, advanced techniques like continuous flow reactors may be employed to enhance efficiency.

Comparative Analysis

To better understand its position among other sodium sulfinates, the following table compares this compound with other related compounds:

Compound NameStructure CharacteristicsUnique Features
Sodium benzenesulfinateSimple benzene ring with a sulfinic groupLacks methoxy substituents; more reactive towards electrophiles
Sodium toluenesulfinateToluene ring with a sulfinic groupMethyl group influences reactivity differently than methoxy groups
Sodium methanesulfinateContains a single methyl groupLess complex than this compound; simpler reactivity profile

Case Studies and Research Findings

  • Therapeutic Applications : Research has indicated that this compound could play a role in synthesizing sulfur-containing biomolecules essential for various biological processes. Its ability to form new chemical bonds makes it valuable in medicinal chemistry .
  • In Vitro Studies : In vitro studies have demonstrated that compounds similar to this compound can inhibit specific enzymes involved in disease processes. For example, compounds derived from sulfinates have shown promise as inhibitors of phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways .
  • Safety and Toxicity : A toxicity study involving related sulfinates indicated no adverse effects at certain dosage levels in animal models. This suggests a favorable safety profile for further exploration of this compound in therapeutic contexts .

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